molecular formula C21H21N3O5 B11468747 1-phenyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione

1-phenyl-7-(3,4,5-trimethoxyphenyl)-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione

Cat. No.: B11468747
M. Wt: 395.4 g/mol
InChI Key: BDBILAUCZYGTAO-UHFFFAOYSA-N
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Description

1-PHENYL-7-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,4H,5H,6H,7H,7AH-IMIDAZO[4,5-B]PYRIDINE-2,5-DIONE is a complex organic compound featuring a unique structure that includes both phenyl and trimethoxyphenyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-7-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,4H,5H,6H,7H,7AH-IMIDAZO[4,5-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the trimethoxyphenyl derivative, followed by the formation of the imidazo[4,5-b]pyridine core through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-7-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,4H,5H,6H,7H,7AH-IMIDAZO[4,5-B]PYRIDINE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl or trimethoxyphenyl rings .

Scientific Research Applications

1-PHENYL-7-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,4H,5H,6H,7H,7AH-IMIDAZO[4,5-B]PYRIDINE-2,5-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and anti-microbial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-PHENYL-7-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,4H,5H,6H,7H,7AH-IMIDAZO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to the disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-PHENYL-7-(3,4,5-TRIMETHOXYPHENYL)-1H,2H,4H,5H,6H,7H,7AH-IMIDAZO[4,5-B]PYRIDINE-2,5-DIONE is unique due to its combination of phenyl and trimethoxyphenyl groups, which confer distinct pharmacological properties.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

1-phenyl-7-(3,4,5-trimethoxyphenyl)-4,6,7,7a-tetrahydroimidazo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C21H21N3O5/c1-27-15-9-12(10-16(28-2)19(15)29-3)14-11-17(25)22-20-18(14)24(21(26)23-20)13-7-5-4-6-8-13/h4-10,14,18H,11H2,1-3H3,(H,22,23,25,26)

InChI Key

BDBILAUCZYGTAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=NC(=O)N(C23)C4=CC=CC=C4

Origin of Product

United States

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